molecular formula C20H30ClNO2 B12279972 (+/-)-Bremazocine hydrochloride

(+/-)-Bremazocine hydrochloride

Cat. No.: B12279972
M. Wt: 351.9 g/mol
InChI Key: JNTDEEXUEKTYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzomorphan (B1203429) Analogs in Opioid Ligand Design

The journey to understand the multifaceted nature of opioid signaling has been paved with the synthesis of novel chemical entities. The development of benzomorphan analogs represents a pivotal chapter in this narrative. Arising from the simplification of the complex morphine structure, the benzomorphan scaffold provided a rigid framework for probing the essential pharmacophoric elements required for interaction with opioid receptors. researchgate.net This line of inquiry was driven by the desire to create analgesics with improved side-effect profiles compared to traditional opioids like morphine.

Early research into benzomorphans, such as ketocyclazocine (B1261024) and pentazocine, led to the groundbreaking discovery of multiple opioid receptor types. nih.govtaylorandfrancis.com It was through the study of these compounds that the concept of a kappa (κ)-opioid receptor was first formally defined. nih.gov These early benzomorphans, while demonstrating analgesic properties, often exhibited a range of side effects, including sedation and dysphoria, which were attributed to their lack of selectivity for a single opioid receptor type. taylorandfrancis.com This spurred further research to develop more selective ligands, leading to the synthesis of compounds like bremazocine (B1667778). researchgate.netnih.gov

Significance of (+/-)-Bremazocine Hydrochloride as a Pharmacological Research Tool

This compound emerged as a particularly influential research tool due to its potent and complex pharmacological profile. It is recognized primarily as a potent kappa-opioid receptor (KOR) agonist. nih.govnih.govmedchemexpress.com However, its utility extends beyond this primary action, as it also interacts with mu (μ)- and delta (δ)-opioid receptors, albeit with different affinities and efficacies. This mixed activity profile allows researchers to dissect the distinct physiological roles of each receptor type.

The significance of bremazocine lies in its ability to elicit a unique spectrum of pharmacological effects that differ from those of classical μ-opioid agonists like morphine. For instance, while it produces potent analgesia, it is reported to have a lower liability for physical dependence and causes minimal respiratory depression in animal models. researchgate.netnih.govnih.gov These distinguishing features have made bremazocine an essential pharmacological probe for investigating the therapeutic potential and the underlying mechanisms of KOR activation.

Overview of Key Academic Research Domains

The unique properties of this compound have led to its application in a wide array of academic research areas. These investigations have significantly contributed to our understanding of the physiological and behavioral roles of the opioid system.

Key Research Applications of Bremazocine:

Research DomainFocus of InvestigationKey Findings
Pain and Analgesia Elucidating the role of the KOR system in pain modulation.Bremazocine exhibits potent analgesic effects, in some cases three to four times more potent than morphine, through its action as a KOR agonist. researchgate.netnih.govnih.gov
Addiction and Reward Investigating the influence of KOR activation on the rewarding effects of drugs of abuse.Bremazocine has been shown to decrease self-administration of substances like ethanol (B145695) and cocaine in preclinical models, suggesting a role for KOR agonists in addiction therapy. nih.govnih.gov
Neuropsychiatric Effects Studying the KOR system's involvement in mood and perception.While showing therapeutic potential, bremazocine can also induce dysphoria and psychotomimetic effects, which has limited its clinical development but provides a tool to study these phenomena. researchgate.netnih.govnih.gov
Diuresis Understanding the central mechanisms controlling fluid balance.Bremazocine induces a marked diuretic effect, which has been demonstrated to be mediated by the central nervous system. nih.govnih.gov
Other Potential Therapeutic Areas Exploring the broader physiological roles of KORs.Research in animal models suggests potential applications for bremazocine-like drugs in lowering intraocular pressure and minimizing ischemic damage, indicating possible uses in glaucoma and cardiovascular disease. researchgate.netnih.govnih.gov

The following table details the receptor binding profile of bremazocine, highlighting its potent interaction with the kappa-opioid receptor.

Receptor Binding Profile of Bremazocine:

ReceptorAffinity (Ki, nM)Primary Action
Kappa (κ)-Opioid Receptor HighAgonist
Mu (μ)-Opioid Receptor ModeratePartial Agonist/Antagonist
Delta (δ)-Opioid Receptor Lower-

Note: The precise binding affinities and functional activities can vary depending on the specific experimental conditions and tissue preparations used.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30ClNO2

Molecular Weight

351.9 g/mol

IUPAC Name

1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H

InChI Key

JNTDEEXUEKTYKU-UHFFFAOYSA-N

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl

Origin of Product

United States

Synthetic Methodologies and Stereochemical Characterization

Development of Efficient Racemic Synthesis Pathways for Bremazocine (B1667778) Hydrochloride

The synthesis of bremazocine and its analogs has been a key area of research to explore their therapeutic potential. nih.gov Efficient pathways for the racemic synthesis of bremazocine hydrochloride have been developed to provide a foundation for further enantiomeric separation and pharmacological studies. These methods often involve multi-step sequences starting from readily available precursors.

A common strategy involves the construction of the core benzomorphan (B1203429) skeleton, a key structural feature of bremazocine. This is typically followed by the introduction of the specific substituents that define bremazocine's structure. While specific details of early racemic syntheses are found in specialized literature, the focus has often been on optimizing yields and scalability.

One notable advancement in the broader field of synthesizing structurally related compounds involves the use of multicomponent reactions, which can streamline the assembly of complex molecules. For instance, the Mannich reaction, which combines an amine, an aldehyde, and a compound with an active hydrogen, offers an efficient route to aminomethyl derivatives. mdpi.com While not a direct synthesis of bremazocine, this highlights the types of synthetic strategies employed in medicinal chemistry to construct complex scaffolds.

The table below outlines a generalized approach that could be adapted for the racemic synthesis of a benzomorphan core, the foundational structure of bremazocine.

StepDescriptionKey Reagents/Conditions
1 Formation of a Tetralone Intermediate Cyclization of a substituted phenylacetic acid derivative.
2 Ring Closure to form the Benzomorphan Skeleton Intramolecular cyclization, often via a Bischler-Napieralski or Pictet-Spengler type reaction.
3 Introduction of the N-substituent Alkylation of the secondary amine of the benzomorphan core.
4 Functional Group Manipulations Modification of substituents on the aromatic ring and other positions to yield the final bremazocine structure.
5 Salt Formation Treatment with hydrochloric acid to produce the hydrochloride salt.

This table presents a generalized synthetic strategy and does not represent a specific, detailed synthesis of bremazocine.

Strategies for the Resolution of Bremazocine Enantiomers

The distinct pharmacological activities of the individual enantiomers of bremazocine necessitate their separation from the racemic mixture. Various strategies have been developed to achieve this resolution.

Spectroscopic Techniques for Determining Optical Purity (e.g., 1H NMR Diastereomeric Derivatization)

Confirming the optical purity of the separated enantiomers is a critical step. A rapid and relatively simple 1H NMR method has been established for this purpose. nih.gov This technique involves the diastereomeric derivatization of the N-nor precursors with an optically pure chiral derivatizing agent, such as 1-phenylethylisocyanate. nih.gov The resulting diastereomers exhibit distinct signals in the 1H NMR spectrum, allowing for the quantification of each enantiomer and thus the determination of optical purity. nih.govnih.gov This spectroscopic method offers a more accessible alternative to developing complex chiral monitoring methods. nih.gov

Elucidation of Bremazocine Crystal Structures and Theoretical Conformational Analyses

Theoretical conformational analyses, often employing computational methods like molecular modeling, are used to predict the likely conformations of bremazocine and how it might bind to its receptor targets. researchgate.netnih.gov These studies can help to rationalize the structure-activity relationships of bremazocine and its analogs. By combining experimental data from techniques like Nuclear Overhauser Effect (NOE) spectroscopy with theoretical calculations, researchers can build a comprehensive picture of the molecule's conformational preferences. mdpi.com

The table below summarizes key structural and analytical details related to bremazocine and its characterization.

ParameterDetailReference
Core Structure Benzomorphan nih.govnih.gov
Key Functional Groups Phenolic hydroxyl, tertiary amine, cyclopropylmethyl group nih.gov
Racemic Form Contains both (+) and (-) enantiomers
Resolution Method Non-chromatographic synthesis of optically pure precursors nih.gov
Optical Purity Determination 1H NMR with diastereomeric derivatization nih.gov
Chiral Derivatizing Agent 1-Phenylethylisocyanate nih.gov

Opioid Receptor Pharmacology and Ligand Receptor Interactions

Ligand Binding Affinities and Selectivity Profiles Across Opioid Receptor Subtypes

(+/-)-Bremazocine hydrochloride exhibits a broad binding profile across the major opioid receptor subtypes—kappa (κ), mu (μ), and delta (δ). However, its most pronounced activity is as a potent agonist at the kappa-opioid receptor. nih.govnih.govmedchemexpress.com

Kappa-Opioid Receptor (KOR) Agonism and Associated Research Paradigms

Bremazocine (B1667778) is a well-established KOR agonist, a property that has been leveraged in numerous research paradigms to explore the physiological and behavioral effects mediated by this receptor. nih.govnih.govwikipedia.org Studies have shown that bremazocine's analgesic effects are largely attributed to its KOR agonism. nih.govnih.gov Research utilizing bremazocine has been pivotal in understanding the role of KOR in pain modulation, diuresis, and the potential for dysphoric or psychotomimetic side effects, which have limited its clinical utility. nih.govnih.gov Furthermore, investigations into bremazocine's ability to reduce self-administration of substances like ethanol (B145695) and cocaine in animal models highlight its potential in addiction research. nih.govnih.gov

Mu-Opioid Receptor (MOR) Interactions and Modulations

While primarily a KOR agonist, bremazocine also demonstrates notable interactions with the mu-opioid receptor (MOR). Intriguingly, research suggests that bremazocine can act as an antagonist at the MOR in certain experimental contexts. nih.gov In studies using guinea-pig myenteric plexus, after selectively blocking KORs, bremazocine was shown to antagonize the effects of a selective mu-agonist. nih.gov This dual action as a KOR agonist and MOR antagonist contributes to its complex pharmacological profile and distinguishes it from classical opioids like morphine. nih.gov

Delta-Opioid Receptor (DOR) Binding Characteristics

Bremazocine's interaction with the delta-opioid receptor (DOR) is also a component of its pharmacological signature. Although generally considered to have lower affinity for DOR compared to KOR, its binding to DOR is still significant. In primary cultures of embryonic rat striatal neurons, while mu and kappa receptor sites were readily detected, there was no detectable binding of a selective delta-ligand, suggesting a lower density of DOR in this specific model. nih.gov However, other studies acknowledge its binding activity at all three receptor types, including delta. nih.gov

Investigations into Opioid Receptor Subtype Heterogeneity

The concept of opioid receptor subtypes extends beyond the classical mu, delta, and kappa designations, with evidence suggesting the existence of further heterogeneity within these classes.

Characterization of Kappa-1 (κ1) and Kappa-2 (κ2) Binding Sites

Research has pointed towards the existence of at least two subtypes of the kappa receptor, termed kappa-1 (κ1) and kappa-2 (κ2). Studies using radioligand binding assays have utilized [3H]bremazocine to label the entire population of kappa receptors. nih.gov In contrast, other more selective ligands, such as [3H]U69,593, appear to bind to a subset of these receptors, identified as the kappa-1 sites. nih.gov In rhesus monkey brain membranes, [3H]bremazocine, in the presence of agents that block mu and delta receptors, bound to a larger population of kappa receptors, while [3H]U69,593 bound to what is presumed to be the kappa-1 subset. nih.gov Autoradiographic studies in human forebrain have shown that the distribution of binding sites for [3H]U69,593 and [3H]bremazocine (with mu and delta blockers) is identical, suggesting that in these regions, [3H]U69,593 is a highly selective ligand for the kappa opioid receptor type being labeled by bremazocine. nih.gov

Interactive Data Tables

Table 1: Binding Affinities (KD) of Bremazocine at Opioid Receptors in Cultured Embryonic Rat Striatal Neurons

Receptor Subtype KD (nM) Bmax (fmol/mg of protein)
Kappa (κ) 2 ± 1 40 ± 15
Mu (μ) 0.4 ± 0.1 160 ± 20
Delta (δ) Not Detectable Not Detectable

Data from a study on primary cultures of embryonic rat brain. nih.gov

Table 2: Binding Characteristics of Kappa Opioid Ligands in Rhesus Monkey Brain Membranes

Radioligand Receptor Population Kd (nM) Bmax (fmol/mg)
[3H]Bremazocine (with mu/delta blockers) Kappa-all 0.39 227
[3H]U69,593 Kappa-1 1.2 66

Data from a study characterizing kappa-opioid receptor binding populations. nih.gov

Role of this compound in Probing Kappa Receptor Multiplicity (e.g., κ2b Subtype Labeling)

The concept of opioid receptor multiplicity posits the existence of subtypes within the three main opioid receptor families: mu (μ), delta (δ), and kappa (κ). This compound has been a key pharmacological tool in elucidating this complexity, particularly within the kappa receptor family.

Early research suggested the presence of at least two kappa receptor subtypes, designated as κ1 and κ2. Further investigation led to the proposal of additional subtypes, including κ2a and κ2b. (+/-)-Bremazocine, often used in its tritiated form ([³H]-(+/-)-bremazocine), has been pivotal in the characterization of these subtypes.

A notable study investigating opioid receptor binding in rat cardiac sarcolemma provided evidence for the presence of two distinct kappa-receptor subtypes. nih.gov One subtype was sensitive to the specific kappa-agonist U-50,488 and insensitive to the delta-agonist [D-Ala²,D-Leu⁵]enkephalin (DADLE), corresponding to the κ1 receptor. The other subtype was insensitive to U-50,488 but sensitive to DADLE at higher concentrations, a characteristic attributed to the κ2 receptor subtype. nih.gov

Crucially, the study found that a residual specific binding of [³H]bremazocine remained even when μ, δ, and κ1 receptors were blocked. This residual binding was abolished by a high concentration of DADLE, which is known to block κ2 binding sites. Furthermore, Met⁵-Enkephalin-Arg⁶-Phe⁷, a ligand with specificity for the κ2 subtype, was much more effective at displacing [³H]bremazocine binding than the κ1-selective ligand U-69,593. nih.gov This demonstrated the utility of (+/-)-bremazocine in labeling and characterizing the κ2 receptor subtype, contributing to the understanding of kappa receptor multiplicity.

Receptor Binding Kinetics and Displacement Studies

The interaction of this compound with opioid receptors is extensively studied through receptor binding kinetics and displacement assays. These studies provide quantitative measures of the affinity of the compound for different receptor types and subtypes.

Radioligand Binding Assays Using Tritiated (+/-)-Bremazocine

Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions. In these assays, a radiolabeled form of a ligand, such as tritiated (+/-)-bremazocine ([³H]-(+/-)-bremazocine), is used to directly measure binding to receptors in tissue homogenates or cell membranes.

Saturation binding studies with [³H]bremazocine are performed to determine the density of binding sites (Bmax) and the dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. For instance, in rat cardiac sarcolemma, saturation studies with [³H]bremazocine revealed a binding capacity (Bmax) of 100 fmol/mg protein and a Kd of 3.4 nM. nih.gov Under conditions where μ, δ, and κ1 opioid bindings were suppressed, a residual binding site for [³H]bremazocine was identified with a Kd of 6.4 nM and a Bmax of 76 fmol/mg protein, further highlighting its utility in identifying specific receptor subtypes. nih.gov

The high specific activity and purity of tritiated radioligands are crucial for obtaining reliable data in these assays. revvity.com

Competitive Inhibition Studies with Other Opioid Agonists and Antagonists

Competitive inhibition studies are employed to determine the affinity of unlabeled drugs (competitors) for a receptor by measuring their ability to displace a radioligand, such as [³H]-(+/-)-bremazocine, from its binding site. The inhibition constant (Ki) is a measure of the competitor's affinity.

Studies have shown that (+/-)-bremazocine itself can act as a potent competitor in radioligand binding assays. For example, in amphibian spinal cord, bremazocine was a strong competitor for [³H]-naloxone binding, with a Ki value of 2.58 nM. nih.gov This was noteworthy as bremazocine is primarily classified as a κ-selective agonist in mammals, yet it demonstrated high affinity in an assay using a non-selective antagonist radioligand. nih.gov

In displacement studies, various opioid agonists and antagonists are used to characterize the binding profile of [³H]bremazocine. For example, in the study on rat cardiac sarcolemma, the specific μ-agonist DAGO had no inhibitory effect on [³H]bremazocine binding. The δ-agonist DADLE displaced [³H]bremazocine binding only at higher concentrations. In contrast, the κ-agonist U-50,488 competed with the binding of another κ-agonist radioligand, [³H]U-69,593, much more potently than with [³H]bremazocine. nih.gov These differential displacement patterns by selective ligands are instrumental in dissecting the complex pharmacology of (+/-)-bremazocine and confirming its interaction with multiple kappa receptor subtypes.

RadioligandCompetitorTissue/PreparationKi (nM)Reference
[³H]-NaloxoneBremazocineAmphibian Spinal Cord2.58 nih.gov

This table presents a selection of competitive inhibition data for (+/-)-Bremazocine.

Functional Agonism and Intracellular Signaling Mechanisms

The binding of this compound to opioid receptors initiates a cascade of intracellular events, leading to a physiological response. The study of these signaling mechanisms provides insight into the functional consequences of receptor activation.

G-Protein Coupling and Activation (e.g., [35S]GTPγS Binding Assays)

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. The [³⁵S]GTPγS binding assay is a widely used functional assay that measures this initial step in G-protein activation. nih.govnih.gov

This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, upon binding to the Gα subunit, results in a persistent activated state that can be quantified. nih.govunimi.it The magnitude of agonist-stimulated [³⁵S]GTPγS binding is a measure of the agonist's efficacy in activating G-proteins. nih.gov

While specific data on (+/-)-bremazocine in [³⁵S]GTPγS assays is not detailed in the provided search results, the general principle is that as a κ-agonist, bremazocine would be expected to stimulate [³⁵S]GTPγS binding in preparations containing κ-opioid receptors coupled to Gi/o proteins. The potency (EC50) and efficacy (Emax) of bremazocine in this assay would provide a quantitative measure of its ability to activate G-proteins compared to other opioid ligands.

Modulation of Adenylyl Cyclase Activity

Opioid receptors, being GPCRs, modulate the activity of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). The activation of opioid receptors by an agonist typically leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels.

Research on rat neostriatal slices has demonstrated that bremazocine can inhibit adenylyl cyclase activity. nih.gov In this experimental model, the release of endogenous dopamine (B1211576) was stimulated, which in turn activated D-1 dopamine receptors and increased cAMP production. The application of bremazocine, at concentrations ranging from 3 to 300 nM, significantly inhibited this stimulated adenylyl cyclase activity. nih.gov This inhibitory effect was comparable to that of μ- and δ-opioid receptor agonists. nih.gov Interestingly, the study also revealed that this effect of bremazocine was reversed by a selective δ-antagonist, suggesting that bremazocine exhibits potent δ-agonist activity in this context. nih.gov In contrast, a highly selective κ-opioid receptor agonist had no effect on the stimulated adenylyl cyclase, indicating that the modulation of this enzyme by bremazocine in this specific preparation is not mediated by κ-opioid receptors. nih.gov

Influence on Ion Channel Conductance (e.g., Ca2+ and K+ Channel Regulation)

The activation of opioid receptors also leads to the modulation of various ion channels, which plays a crucial role in regulating neuronal excitability. This includes the inhibition of voltage-gated calcium (Ca2+) channels and the activation of inwardly rectifying potassium (K+) channels. nih.govmdpi.com

The regulation of neuronal voltage-gated calcium channels is a key mechanism for controlling neurotransmitter release. nih.gov Opioid receptor activation can inhibit Ca2+ influx through these channels, a process that can be both voltage-dependent and voltage-independent. researchgate.net The Gβγ subunit of the dissociated G-protein can directly bind to the Ca2+ channel, leading to a voltage-dependent inhibition. researchgate.net Additionally, the Gα subunit can trigger a signaling cascade that results in the phosphorylation of the channel, causing a voltage-independent inhibition. researchgate.net

A study investigating the peripheral antinociceptive effect of bremazocine in a rat paw model found that its analgesic action was not reversed by various potassium channel blockers. nih.gov This included blockers of ATP-sensitive K+ channels, Ca2+-activated K+ channels, and non-selective K+ channels. nih.gov These findings suggest that, at least in the context of peripheral antinociception, the mechanism of action of bremazocine does not involve the direct activation of these types of potassium channels. nih.gov However, the study did confirm that bremazocine acts specifically on κ-opioid receptors in the periphery and induces the nitric oxide/cGMP pathway. nih.gov

Interactive Data Table: Effect of Bremazocine on Ion Channel Blockers

K+ Channel BlockerDoses Tested (µ g/paw )Effect on Bremazocine Antinociception
Glibenclamide40, 80, 160No antagonism
Tolbutamide (B1681337)40, 80, 160No antagonism
Dequalinium12.5, 25, 50No antagonism
Charybdotoxin0.5, 1, 2No antagonism
Tetraethylammonium25, 50, 100No antagonism
4-Aminopyridine10, 25, 50No antagonism

Preclinical Pharmacological Actions and Research Applications in Animal Models

Mechanisms of Nociceptive Modulation

Bremazocine (B1667778) exhibits potent analgesic properties, demonstrating efficacy that is three to four times greater than morphine in both hot plate and tail flick tests in animal models. nih.govnih.gov Its antinociceptive effects are mediated through actions within both the central and peripheral nervous systems.

The central nervous system (CNS) plays a critical role in processing nociceptive information. nih.gov Nociceptors, specialized sensory neurons, transmit information about noxious stimuli from peripheral structures to the spinal cord's dorsal horn. nih.gov This information then ascends to the brainstem and cerebral cortex, where the sensation of pain is ultimately perceived. nih.gov The CNS possesses descending inhibitory pathways, originating in brainstem centers, that modulate incoming nociceptive signals at the spinal cord level. nih.gov

Bremazocine's analgesic effects are attributed to its activity as a kappa-opioid receptor agonist. nih.govnih.gov In mouse models, the antinociceptive effects of bremazocine in the warm water tail-flick test were significantly reduced by pretreatment with the kappa antagonist nor-binaltorphimine, confirming its action at kappa receptors. deepdyve.com Studies using various animal pain models, such as the hot-plate and tail-immersion tests, which measure supraspinal and spinal responses respectively, indicate that bremazocine's effects are mediated centrally. scielo.br The compound's interaction with kappa-opioid receptors within the complex neuronal circuits of the brain and spinal cord contributes to its potent ability to alleviate pain.

Beyond its central effects, bremazocine also produces antinociception through peripheral mechanisms. Research demonstrates that its local administration can reverse hyperalgesia in animal models of inflammation. nih.govnih.gov

A key peripheral mechanism involves the activation of the L-arginine/nitric oxide/cyclic GMP (NO/cGMP) pathway. nih.gov Studies have shown that the peripheral antihyperalgesic effect of bremazocine is significantly reduced by inhibitors of this pathway, such as N(G)-nitro-L-arginine (a nitric oxide synthase inhibitor) and methylene (B1212753) blue (a guanylate cyclase inhibitor). nih.gov Conversely, the effect is enhanced by zaprinast, a phosphodiesterase inhibitor that prevents the breakdown of cGMP. nih.gov This suggests that bremazocine's activation of peripheral kappa-opioid receptors initiates a signaling cascade that involves the production of nitric oxide, leading to increased levels of cGMP, which ultimately mediates the local analgesic effect. nih.govwholehealthathome.com

Interestingly, while the opening of potassium (K+) channels is a final common pathway for several other analgesic drugs, research indicates this is not the case for bremazocine's peripheral action. nih.gov Studies using ATP-sensitive K+ channel blockers like glibenclamide and tolbutamide (B1681337) showed no antagonism of bremazocine's peripheral antinociceptive effect in rat models of hyperalgesia. nih.gov This finding suggests that while bremazocine activates the NO/cGMP pathway, its peripheral analgesic mechanism is independent of the subsequent activation of ATP-sensitive K+ channels. nih.gov

Research Findings on Peripheral Nociceptive Modulation by Bremazocine
Animal ModelKey FindingImplicationReference
Rat (Carrageenan-induced hyperalgesia)Intraplantar bremazocine produced dose-dependent peripheral antihyperalgesia.Demonstrates local antinociceptive action. nih.gov
Rat (Carrageenan-induced hyperalgesia)Effects were blocked by inhibitors of the L-arginine/NO/cGMP pathway (N(G)-nitro-L-arginine, methylene blue).Confirms the involvement of the NO/cGMP pathway in its peripheral mechanism. nih.gov
Rat (Carrageenan-induced hyperalgesia)Effects were potentiated by a cGMP phosphodiesterase inhibitor (zaprinast).Further supports the role of cGMP as a key mediator. nih.gov
Rat (Carrageenan and Prostaglandin E2-induced hyperalgesia)ATP-sensitive K+ channel blockers (glibenclamide, tolbutamide) did not antagonize the antinociceptive effect.Indicates the peripheral mechanism is independent of K+ channel activation. nih.gov

Central Regulation of Diuresis

Bremazocine is recognized for its potent diuretic activity, an effect that is mediated by actions at both central and peripheral sites. nih.govnih.govnih.gov

Research has established that the diuretic effect of bremazocine is primarily mediated by the central nervous system. nih.govnih.govnih.gov When administered directly into the cerebral ventricles (intracerebroventricularly) of rats, a very small amount of bremazocine can cause a significant increase in urine output. nih.gov Proportionally much larger doses are required to produce the same effect when given systemically, which strongly indicates a central site of action. nih.gov This centrally mediated diuresis is characterized by an increase in free water clearance without a significant change in the total excretion of sodium and potassium ions. nih.gov

The mechanism involves the activation of kappa-opioid receptors, as the diuretic effect can be competitively antagonized by naloxone (B1662785). nih.gov While the primary site of action is central, experiments on isolated perfused rat kidneys have shown that bremazocine can also have a direct effect on the kidney, causing a dose-dependent increase in urine output and glomerular filtration rate. nih.gov Therefore, bremazocine's diuretic action is a result of combined central neurobiological and peripheral renal mechanisms. nih.gov

Research Findings on Bremazocine-Induced Diuresis
Administration RouteAnimal ModelEffectConclusionReference
Intracerebroventricular (i.c.v.)RatDose-dependent increase in urine output and glomerular filtration rate.Demonstrates a central mechanism of action. nih.gov
Intraperitoneal (i.p.)RatDose-dependent diuretic response; less potent than i.c.v. administration.Supports a primary central site of action. nih.gov
Intravenous (i.v.) followed by NaloxoneRatNaloxone competitively antagonized the diuretic effect.Confirms the involvement of opioid receptors. nih.gov
Direct perfusionIsolated Rat KidneyDose-dependent diuresis and increased glomerular filtration rate.Shows an additional peripheral/renal site of action. nih.gov

Behavioral Phenotypes in Animal Models

The role of kappa-opioid receptor systems in modulating reinforcement and addiction has been investigated using bremazocine in animal models of substance self-administration.

Studies suggest that kappa-opioid receptor agonists can reduce the reinforcing effects of drugs of abuse. nih.govnih.gov In rhesus monkeys, bremazocine pretreatment was found to dose-dependently decrease the self-administration of smoked cocaine base and orally delivered ethanol (B145695). nih.gov This effect was not entirely selective, as bremazocine also reduced the intake of phencyclidine (PCP) and saccharin, although food intake was less affected. nih.gov These findings indicate that bremazocine treatment generally reduces the demand for both drug and non-drug reinforcers. nih.gov

Similarly, in rats with a preference for ethanol, daily administration of bremazocine significantly reduced ethanol consumption by approximately 50%. nih.gov Notably, this reduction in ethanol intake occurred without affecting the consumption of a sucrose (B13894) solution, suggesting a degree of selectivity for the reinforcing properties of ethanol over a natural reward in this specific paradigm. nih.gov This has led to the consideration that kappa-opioid agonists like bremazocine could have therapeutic potential in the context of alcohol and drug addiction. nih.govnih.gov

Effects of Bremazocine on Self-Administration in Animal Models
Animal ModelReinforcing SubstanceEffect of BremazocineReference
Rhesus MonkeysSmoked Cocaine BaseDose-dependently reduced intake and demand. nih.gov
Rhesus MonkeysOral EthanolDose-dependently reduced intake and demand. nih.gov
Rhesus MonkeysOral Phencyclidine (PCP)Dose-dependently reduced intake and demand. nih.gov
Rhesus MonkeysOral SaccharinDose-dependently reduced intake. nih.gov
RatsOral Ethanol (10% v/v)Reduced drinking by about 50%. nih.gov
RatsSucrose (3-10% w/v)Intake was not affected. nih.gov

Analysis of Locomotor Activity and Exploratory Behavior

(+/-)-Bremazocine hydrochloride has been shown in preclinical animal models to exert a significant influence on locomotor activity and exploratory behaviors. Studies in various rodent models consistently demonstrate that bremazocine administration leads to a depression in spontaneous motor activity.

In research involving DBA/2 and C57BL/6 mice, bremazocine was found to depress locomotor activity in both strains, with the DBA/2 strain showing greater sensitivity to this effect. nih.gov This depressant action on locomotion was demonstrated to be mediated through the kappa-opioid receptor (KOR) system. The effects of bremazocine on activity were antagonized by the selective KOR antagonist MR 1452, confirming the involvement of this receptor subtype. nih.gov Furthermore, these studies revealed an interaction with the dopaminergic system, as the administration of haloperidol, a dopamine (B1211576) receptor antagonist, enhanced the depressant effects of bremazocine on locomotor activity. nih.gov

Similarly, in rats, KOR agonists like bremazocine have been shown to attenuate the psychomotor stimulant effects of drugs such as amphetamine and cocaine. nih.gov This further supports the role of KOR activation in the modulation of locomotor activity. The interaction between the opioid and dopaminergic systems is a critical component of these effects, as mesolimbic dopamine pathways are heavily involved in regulating locomotion. nih.gov

Table 1: Effects of this compound on Locomotor Activity in Animal Models

Animal Model Effect on Locomotor Activity Mediating Receptors/Systems Reference
DBA/2 and C57BL/6 Mice Depression of activity Kappa-opioid receptors, Dopaminergic system nih.gov
Rats Attenuation of psychostimulant-induced locomotion Kappa-opioid receptors nih.gov

Observations of Specific Behavioral Alterations Informing Opioid Receptor Subtype Research and Ligand Optimization

The behavioral effects of bremazocine extend beyond simple changes in locomotor activity and have provided valuable insights for opioid receptor subtype research and the development of more selective ligands. One of the unique behavioral alterations observed with bremazocine administration in rats is the induction of backwards walking. nih.gov This unusual behavior was found to be dose-dependent and stereospecific, with the (-) enantiomer being the active form. nih.gov The backwards walking was effectively blocked by the opioid antagonist naloxone and more potently by the KOR-selective antagonist MR 2266, strongly suggesting that this specific behavior is mediated by an agonistic action at kappa-opioid receptors. nih.gov

Furthermore, research into the effects of bremazocine on psychostimulant-induced behavioral sensitization has revealed a more complex pharmacological profile, informing ligand optimization efforts. While bremazocine, acting as a KOR agonist, attenuates the acute locomotor stimulant effects of amphetamine, it also prevents the development of long-term sensitization to amphetamine through a non-KOR mechanism. nih.gov It is suggested that this effect is due to its unique agonist activity at a subtype of delta-opioid receptors, which in turn acts as a functional dopamine D1 receptor antagonist. nih.gov This dual activity at different opioid receptor subtypes highlights the potential for developing ligands with mixed receptor profiles to achieve specific therapeutic outcomes while potentially mitigating unwanted effects. These findings underscore the utility of using specific behavioral endpoints to dissect the complex pharmacology of opioid ligands and to guide the design of new compounds with improved receptor selectivity and functional activity.

Investigations into Ocular Physiology and Ischemic Damage

Modulation of Intraocular Pressure and Aqueous Humor Dynamics (e.g., Non-Opioid Receptor Influences, Natriuretic Peptide System Interactions)

This compound has been investigated for its effects on ocular physiology, particularly its ability to modulate intraocular pressure (IOP) and aqueous humor dynamics. In animal models, bremazocine has been shown to lower IOP, suggesting a potential therapeutic application in conditions like glaucoma. nih.govjohnshopkins.edu The mechanisms underlying this effect appear to be multifaceted and can vary between species.

In conscious New Zealand white rabbits, topical application of bremazocine produced dose-related, bilateral reductions in IOP and aqueous humor flow. nih.gov This effect on aqueous humor dynamics was antagonized by the KOR-selective antagonist nor-binaltorphimine (nor-BNI), indicating that the reduction in IOP and aqueous flow is mediated, at least in part, through kappa-opioid receptors. nih.gov Further investigation in rabbits revealed that bremazocine's ocular hypotensive effect is linked to the natriuretic peptide system. Topical administration of bremazocine was found to increase the levels of C-type natriuretic peptide (CNP) in the aqueous humor and enhance the total outflow facility. nih.gov This increase in CNP was inhibited by both nor-BNI and a protein kinase C inhibitor, suggesting a KOR-linked activation of protein kinase C mediates this response. nih.gov These findings point to a KOR-activated paracrine effect of natriuretic peptides on the ocular outflow tissues. nih.gov

In contrast, studies in cynomolgus monkeys suggest a different primary mechanism. In this species, unilateral topical application of bremazocine also caused a dose-related reduction in IOP and aqueous humor flow in both eyes. nih.govnih.gov However, the IOP-lowering response to higher doses of bremazocine was associated with a significant drop in mean arterial pressure (MAP), and this IOP reduction was eliminated when MAP was maintained by an infusion of angiotensin II. nih.govarvojournals.org This suggests that in monkeys, the ocular hypotensive effect of high-dose bremazocine is largely attributable to its systemic cardiovascular effects rather than a direct local action on the eye. nih.govarvojournals.org Furthermore, the IOP-lowering effect in monkeys appears to be mediated by the suppression of aqueous humor flow through non-opioid receptor stimulation. nih.govnih.gov

Table 2: Effects of this compound on Intraocular Pressure and Aqueous Humor Dynamics

Animal Model Effect on IOP Effect on Aqueous Humor Dynamics Proposed Mechanism Reference
Rabbit Reduction Suppression of aqueous flow, Enhanced outflow facility KOR activation, Increased C-type natriuretic peptide, Protein kinase C involvement nih.govnih.gov
Cynomolgus Monkey Reduction Suppression of aqueous flow Systemic reduction in mean arterial pressure, Non-opioid receptor stimulation nih.govnih.govarvojournals.org

Neuroprotective Effects in Models of Ischemia

The potential of bremazocine and other kappa-opioid receptor agonists to confer neuroprotection in models of ischemic damage has been a subject of preclinical research. nih.govjohnshopkins.edu Ischemia, a condition of restricted blood flow, can lead to irreversible cell death in neuronal tissues, including the retina.

While direct studies on the neuroprotective effects of bremazocine in ocular ischemia are limited, the known actions of KOR agonists provide a basis for its potential utility. Activation of opioid receptors has been demonstrated to facilitate ischemic preconditioning and reduce ischemic retinal injury. nih.gov In models of glaucoma, which involves retinal ganglion cell death with an ischemic component, neuroprotective strategies are actively being explored. nih.govfrontiersin.org

Research on other selective KOR agonists has shown significant neuroprotective effects in models of focal ischemic stroke. For instance, the selective κ-opioid agonist BRL 52537 provided robust neuroprotection in rats subjected to transient middle cerebral artery occlusion, with a notable therapeutic window of opportunity for administration. johnshopkins.edu These findings in cerebral ischemia models suggest that KOR activation may trigger endogenous neuroprotective pathways that could be beneficial in ocular ischemic conditions as well. The mechanisms underlying opioid-mediated neuroprotection are complex but may involve the modulation of excitotoxicity, inflammation, and apoptotic pathways. frontiersin.org The ability of bremazocine-like compounds to minimize ischemic damage in animal models highlights a promising area for further investigation in the context of retinal neuroprotection. nih.govjohnshopkins.edu

Structure Activity Relationship Sar Studies and Analogue Design

Modifications within the Benzomorphan (B1203429) Core Structure

The 2,6-methano-3-benzazocine nucleus, the rigid framework of bremazocine (B1667778), is fundamental to its pharmacological activity. Modifications to this core have demonstrated the structural importance of specific components for receptor binding and function.

One of the most critical features of the classic benzomorphan structure is the phenolic hydroxyl group at the C8 position. This group is considered a key pharmacophore for interacting with opioid receptors. However, research has shown that it can be replaced with other functional groups while retaining high affinity. For instance, the substitution of the 8-hydroxyl group with a formamide (B127407) (-NHCHO) group in analogues of cyclazocine (B1219694) led to compounds with high affinity for both μ- and κ-opioid receptors. nih.gov This finding challenged the long-held belief that the phenolic hydroxyl was indispensable and opened new avenues for ligand design.

Stereochemistry plays a crucial role in the interaction of benzomorphan-based compounds with their targets. The N-normetazocine nucleus, a component of the benzomorphan structure, has a specific stereochemical configuration that dictates its receptor preference. The (−)-(1R,5R,9R) configuration is known to interact preferentially with opioid receptors. nih.gov In contrast, its antipode, the (+)-(1S,5S,9S) configuration, demonstrates a notable affinity for the σ1 receptor, as seen in compounds like (+)-SKF-10,047 (Alazocine). nih.gov This stereochemical dependence underscores the precise three-dimensional arrangement required for effective opioid receptor binding.

The rigidity of the benzomorphan core is also a significant factor. Broader studies on opioid structures have shown that while some rings of the parent morphine structure can be eliminated with minimal loss of activity, the fundamental benzomorphan framework is essential for maintaining a conformationally restricted structure necessary for potent receptor interaction. nih.gov

Impact of N-Substituents on Receptor Affinity, Selectivity, and Functional Efficacy

The substituent attached to the basic nitrogen atom of the benzomorphan ring is a primary determinant of a ligand's pharmacological profile, profoundly influencing its affinity, selectivity, and whether it acts as an agonist, antagonist, or partial agonist. nih.govmdpi.com This position has been the most extensively studied site for modification in the quest for improved opioid ligands.

Further research led to the development of LP1, a ligand with a cis-(−)-N-normetazocine skeleton featuring an N-phenylpropanamide substituent. mdpi.com This compound exhibited a dual profile as a μ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist. mdpi.com Subsequent modifications to the N-substituent of the (−)-cis-N-normetazocine scaffold have generated compounds with varied profiles, from MOR/KOR agonists to MOR antagonists.

The introduction of aryl-containing N-monosubstituted groups has also been explored. A series of analogues of 8-carboxamidocyclazocine (B1251197) (8-CAC) with different N-phenethyl groups were synthesized to probe a hydrophobic binding pocket within the opioid receptors. adelphi.edu These studies yielded ligands with exceptionally high affinity, particularly for the μ-receptor. For instance, the N-[2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethyl] analogue of 8-CAC was found to be a high-affinity ligand for the μ-receptor, which served as a lead for further optimization. nih.gov Subsequent modification of this compound to a 3',4'-methylenedioxy analogue resulted in a ligand with an outstandingly high affinity in the picomolar range for the μ-receptor. nih.gov

Table 1: Impact of N-Substituent Modifications on Opioid Receptor Binding Affinity (Ki, nM) This table is interactive. You can sort the data by clicking on the column headers.

Compound N-Substituent Modification μ-Opioid Receptor (MOR) Ki (nM) κ-Opioid Receptor (KOR) Ki (nM) δ-Opioid Receptor (DOR) Ki (nM)
LP1 N-phenylpropanamide on (-)-cis-N-normetazocine High affinity Moderate affinity High affinity
Compound 3 mdpi.com N-(2-aminophenyl)propanamide on (-)-cis-N-normetazocine 5.96 - -
Compound 7 mdpi.com N-(2-aminophenyl)butanamide on (-)-cis-N-normetazocine 1.49 - -
8-CAC Analogue (Methoxy) nih.gov N-[2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethyl] on 8-CAC 0.084 - -
8-CAC Analogue (Methylenedioxy) nih.gov N-[2-(3',4'-methylenedioxy[1,1'-biphenyl]-4-yl)ethyl] on 8-CAC 0.0016 - -
8-CAC Analogue (Bromo) adelphi.edu N-(3-bromophenethyl) on 8-CAC High affinity Very high affinity -
8-CAC Analogue (Naphthyl) adelphi.edu N-(2-naphthylethyl) on 8-CAC High affinity High affinity High affinity

Note: Qualitative descriptions are used where specific Ki values were not provided in the cited sources. Data for LP1 is based on its described profile. '-' indicates data not provided.

Design Principles for Novel Kappa-Opioid Receptor Agonists

The development of novel KOR agonists has been a major goal, driven by the potential for strong analgesia with a reduced side-effect profile compared to MOR agonists. researchgate.netnih.gov Bremazocine itself was part of an effort to create KOR-selective compounds. nih.gov The design principles have evolved from seeking simple selectivity to more sophisticated approaches involving subtype selectivity and ligand bias.

Initial efforts focused on achieving selectivity for the KOR over the MOR and DOR. This led to the creation of compounds like the arylacetamide U-50,488, which displayed high KOR selectivity. researchgate.net However, the observation that different KOR agonists could produce distinct pharmacological effects suggested the existence of KOR subtypes (e.g., KOR-1, KOR-2). Evidence supporting this includes the ability of the antagonist (-)-UPHIT to block the effects of the KOR agonist U69,593 but not those of bremazocine, pointing to actions at different receptor populations or conformations. nih.gov This has led to a more nuanced design approach aimed at targeting specific KOR subtypes to isolate desired therapeutic effects.

More recently, drug design has shifted to exploit the concepts of ligand bias (or functional selectivity) and partial agonism. mdpi.com It is now understood that a receptor can activate multiple intracellular signaling pathways, and that different ligands can stabilize receptor conformations that preferentially activate one pathway over another. nih.gov For KORs, it is hypothesized that activation of G-protein signaling pathways leads to analgesia, while the recruitment of β-arrestin is associated with adverse effects like dysphoria and sedation. nih.govnih.gov

Therefore, a key design principle is the development of "biased agonists" that selectively promote G-protein signaling. nih.gov While many of the initial biased ligands were not based on the benzomorphan scaffold, the principles are now being applied across different chemical classes. Structural studies using techniques like cryo-electron microscopy are beginning to reveal the molecular basis for this bias, showing how different agonists stabilize distinct active-state conformations of the receptor. biorxiv.org

Partial agonism represents another strategy. A partial agonist has lower intrinsic efficacy than a full agonist, meaning it produces a submaximal response even at saturating concentrations. mdpi.com The design of KOR partial agonists aims to find a therapeutic window where analgesic effects are achieved at doses below the threshold for producing significant adverse effects. mdpi.com Bremazocine itself exhibits a complex pharmacological profile, acting as a potent agonist at KORs while also acting as an antagonist at MORs, an early example of functional selectivity that predates the modern concept of biased agonism. nih.gov

Advanced Methodological Approaches in +/ Bremazocine Research

In Vitro Receptor Characterization Techniques

In vitro methods are fundamental to understanding the direct interactions between (+/-)-Bremazocine hydrochloride and its molecular targets. These techniques provide a controlled environment to dissect the binding and functional properties of the compound at various opioid receptor subtypes.

Utilization of Membrane Preparations for Radioligand Binding

Radioligand binding assays using membrane preparations from brain tissue or cells expressing specific opioid receptors are a cornerstone of in vitro characterization. These assays allow for the determination of the affinity of (+/-)-Bremazocine for different receptor types.

In these studies, [3H]bremazocine is often used as the radioligand to label opioid binding sites. For instance, research on guinea pig brain membranes has been crucial in characterizing the binding properties of bremazocine (B1667778). nih.gov Such studies have revealed that bremazocine binds with high affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org Specifically, experiments using single and combinatorial opioid receptor knockout mice have demonstrated that the total binding of [3H]bremazocine can be accounted for by its interaction with MOR, DOR, and KOR gene products. nih.gov Scatchard analysis in these knockout models revealed that approximately 68% of [3H]bremazocine binding is to MOR, 27% to DOR, and 14.5% to KOR. nih.gov

To further dissect the binding profile, studies often employ "masking" techniques, using selective unlabeled ligands to block binding to specific receptor subtypes. For example, in rat brain membranes, the binding of [3H]bremazocine was not significantly affected by naloxazone (B1237472) treatment, which irreversibly blocks high-affinity mu-receptor sites, suggesting a complex interaction with multiple opioid receptor populations. nih.gov Autoradiographic studies using [3H]bremazocine in the human striatum have shown a heterogeneous distribution of kappa opioid receptors, with higher densities in the ventral striatum, particularly the nucleus accumbens. nih.gov

Table 1: Radioligand Binding Properties of (+/-)-Bremazocine

Radioligand Tissue/Cell Preparation Receptor Subtype(s) Key Findings
[3H]Bremazocine Guinea Pig Brain Membranes Kappa (κ) Pharmacological characterization of kappa-opioid receptor binding. nih.gov
[3H]Bremazocine Human Striatum Kappa (κ) Heterogeneous distribution with high density in the ventral striatum. nih.gov
[3H]Bremazocine Rat Brain Membranes Mu (μ), Delta (δ), Kappa (κ) Binding properties unaffected by naloxazone treatment, indicating complex interactions. nih.gov
[3H]Bremazocine MOR, DOR, KOR Knockout Mice Brain Membranes Mu (μ), Delta (δ), Kappa (κ) Confirmed binding to all three opioid receptor types, accounting for total binding. nih.gov

Application of Cell-Based Functional Assays (e.g., Calcium Mobilization, Bioluminescence Resonance Energy Transfer (BRET))

While radioligand binding assays reveal affinity, cell-based functional assays are essential for determining the functional consequences of this binding, such as agonism or antagonism.

Calcium mobilization assays are used to measure the ability of a compound to activate Gq-coupled receptors, which leads to an increase in intracellular calcium levels. nih.gov This technique is valuable for screening compounds for agonistic properties at receptors that signal through this pathway. nih.gov The rapid and transient nature of the calcium response necessitates the use of kinetic plate readers to measure the fluorescence changes of calcium-sensitive dyes. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) is another powerful technique used to study G protein-coupled receptor (GPCR) activation and signaling. BRET assays can monitor the interaction between a receptor and its associated G protein or other signaling molecules in real-time in living cells. While specific BRET studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is a standard approach for characterizing the functional selectivity of opioid ligands.

In Vivo Animal Models for Pharmacological Characterization

In vivo animal models are indispensable for understanding the physiological and behavioral effects of this compound in a whole organism. These models allow for the assessment of its analgesic, diuretic, and reinforcing properties.

Standardized Nociception Assessments (e.g., Hot Plate, Tail Flick, Chemical-Induced Hyperalgesia)

The analgesic effects of (+/-)-Bremazocine are commonly evaluated using standardized models of nociception in rodents. researchgate.net

The hot plate test measures the latency of an animal to react to a thermal stimulus, such as licking a paw or jumping, when placed on a heated surface. researchgate.netdovepress.com This test is considered to assess supraspinal analgesic mechanisms. jcdr.net Studies have shown that bremazocine is a potent analgesic, being three to four times more potent than morphine in the hot plate test. nih.govnih.govconsensus.app

The tail flick test (or tail immersion test) measures the time it takes for an animal to withdraw its tail from a source of radiant heat or hot water. researchgate.netjcdr.netscirp.org This response is primarily a spinal reflex. researchgate.netdovepress.com Bremazocine has also demonstrated potent analgesic activity in this assay. nih.govnih.govconsensus.app

Chemical-induced hyperalgesia models, such as the formalin test, are used to assess persistent pain. The formalin test involves injecting a dilute formalin solution into the paw and observing the animal's pain-related behaviors. This model has two phases: an acute phase reflecting direct nociceptor activation and a later phase associated with inflammation and central sensitization. mdpi.com While specific data on bremazocine in the formalin test is not detailed in the provided results, this model is a standard for evaluating analgesics with potential efficacy in inflammatory pain. nih.gov

Table 2: Antinociceptive Effects of (+/-)-Bremazocine in Animal Models

Nociception Model Animal Model Key Findings
Hot Plate Test Rat Delayed nociceptive reaction; effect antagonized by high doses of naloxone (B1662785). nih.gov
Hot Plate Test Not Specified Three to four times more potent than morphine. nih.govnih.govconsensus.app
Tail Flick Test Not Specified Three to four times more potent than morphine. nih.govnih.govconsensus.app

Methodologies for Measuring Diuretic Responses

A notable pharmacological effect of (+/-)-Bremazocine is its potent diuretic activity. nih.govnih.govconsensus.app Studies in rats have been conducted to characterize this response.

The methodology typically involves administering bremazocine to either hydrated or non-hydrated rats and collecting urine output over a specific period. nih.gov These studies have shown that bremazocine produces a dose-dependent increase in urine output. nih.govnih.gov The effect is observed after both intraperitoneal and intracerebroventricular administration, suggesting a central mechanism of action. nih.gov The total diuretic effect has been found to be greater in heavier animals, although the urine output tends to plateau at higher doses regardless of body weight. nih.gov These experiments also often measure the glomerular filtration rate, which has been shown to increase following bremazocine administration. nih.gov

Operant Conditioning Paradigms for Substance Self-Administration

Operant conditioning paradigms are employed to assess the reinforcing or aversive properties of a substance, which is crucial for determining its abuse potential.

In self-administration studies , animals are trained to perform a specific response, such as pressing a lever, to receive an infusion of a drug. nih.gov Research in rhesus monkeys has investigated the effects of bremazocine on the self-administration of various substances. These studies have shown that bremazocine can dose-dependently reduce the intake of smoked cocaine base and orally delivered ethanol (B145695) and phencyclidine. nih.gov This suggests that kappa-opioid receptor agonists like bremazocine may modulate the reinforcing effects of these drugs. nih.gov The reinforcing properties of drugs can be evaluated by varying the "cost" of the drug, for example, by increasing the number of responses required for each infusion (fixed-ratio schedule). nih.gov

Quantitative Assessments of Spontaneous Motor Activity

The influence of this compound on spontaneous motor activity is a key area of investigation, providing insights into the role of kappa-opioid receptors (KORs) in motor control. In male NMRI mice, bremazocine exhibits bimodal effects on locomotor activity that are dependent on the dose. researchgate.net Higher doses tend to reduce rearing, motility, and locomotion, an effect that can be blocked by selective KOR antagonists. researchgate.net Conversely, lower, subanalgesic doses have been shown to increase motor activity over time. researchgate.net This stimulatory effect is not observed in habituated animals and appears to be dependent on a tonically active dopamine (B1211576) system. researchgate.net

Research in non-mammalian species, such as the urodele amphibian Pleurodeles waltl, further elucidates the role of opioid systems in locomotion. In male rough-skinned newts, intraperitoneal injection of bremazocine hydrochloride leads to an acute, dose-dependent reduction in spontaneous locomotor activity. iucr.org This inhibitory effect can be counteracted by the administration of the non-selective opioid antagonist, naloxone. iucr.org Interestingly, in this vertebrate model, naloxone by itself stimulates locomotion, which contrasts with its typical effects in other vertebrates. iucr.org These studies, employing different sampling techniques like continuous recording and repeated instantaneous sampling, underscore the conserved, yet varied, role of the opiate system in regulating motor activity across different species. iucr.org

Table 1: Dose-Dependent Effects of (+/-)-Bremazocine on Motor Activity in Mice This table is interactive. You can sort and filter the data.

Dose Category Effect on Motor Activity Mediating Receptor (for suppression) Antagonist for Suppression Dependency for Stimulation
High Suppression Kappa-opioid receptor nor-Binaltorphimine Not Applicable
Low Stimulation Naloxone-sensitive subtype Naloxone Dopamine System

Experimental Models for Ocular and Cardiovascular Research

This compound has been instrumental in preclinical models exploring ocular and cardiovascular physiology, primarily through its interaction with kappa-opioid receptors.

In ocular research, studies using conscious, normal New Zealand white rabbits have demonstrated that topical, unilateral application of bremazocine produces significant, dose-related bilateral reductions in intraocular pressure (IOP), pupil diameter (PD), and aqueous humor flow. capes.gov.br Specifically, bremazocine has been shown to decrease the aqueous humor flow rate by approximately 48% to 60%. capes.gov.br This effect on IOP is dependent on intact sympathetic nerves, as a significant increase in IOP occurs when bremazocine is applied to sympathectomized eyes. capes.gov.br The ocular hypotensive effects are mediated by kappa-opioid receptors, as they can be antagonized by the selective KOR antagonist nor-binaltorphimine (nor-BNI). capes.gov.br

Table 2: Ocular Effects of (+/-)-Bremazocine in Rabbits This table is interactive. You can sort and filter the data.

Parameter Effect of Bremazocine Antagonist Effect in Sympathectomized Eyes
Intraocular Pressure (IOP) Reduction nor-Binaltorphimine Hypertensive increase
Aqueous Humor Flow Suppression nor-Binaltorphimine Not specified
Pupil Diameter (PD) Reduction nor-Binaltorphimine Not specified

In the context of cardiovascular research, experiments in urethane-anesthetized rats show that intravenous administration of bremazocine induces a dose-dependent decrease in heart rate (bradycardia) and marked hypotension at certain doses. nih.gov These cardiovascular depressant effects are long-lasting. nih.gov Studies involving bilateral adrenal demedullation revealed that this procedure partially blocks the bremazocine-induced bradycardia but does not alter the fall in blood pressure, suggesting a complex mechanism of action. nih.gov The results indicate that the cardiovascular effects of kappa-opioid agonists like bremazocine are mediated, at least in part, through the adrenal medulla and peripheral opioid receptors. nih.gov

Molecular Biology and Genetic Engineering Techniques

The specificity and broad receptor profile of bremazocine make it a valuable ligand in molecular biology and genetic engineering studies aimed at dissecting the opioid system.

Construction of Chimeric Opioid Receptors for Domain Mapping

Chimeric receptors, which involve swapping domains between different opioid receptor types (mu, delta, and kappa), are a powerful tool for identifying the specific regions responsible for ligand selectivity. capes.gov.br In these experimental setups, a non-selective radiolabeled ligand is required to universally label the engineered receptors to allow for the assessment of binding competition with selective ligands. Radiolabeled bremazocine, [³H]bremazocine, is used as such a non-selective tracer to label chimeric receptors. researchgate.net By using [³H]bremazocine to measure the binding affinity of delta-selective ligands to various delta/kappa chimeric receptors, researchers can pinpoint the specific amino acid residues or domains within the delta-opioid receptor that are crucial for conferring its unique selectivity. researchgate.netcapes.gov.br

Site-Directed Mutagenesis for Receptor-Ligand Interaction Studies

Site-directed mutagenesis allows for the precise alteration of single amino acids within a receptor, enabling the identification of key residues critical for ligand binding. In studies on the rat mu-opioid receptor, this technique was used to create several mutations to probe the binding pocket. nih.gov The non-selective nature of [³H]bremazocine makes it an ideal tool to test the integrity of the general opioid binding pocket in these mutants. nih.gov A striking finding from this research was that a single amino acid mutation, changing histidine to alanine (B10760859) at position 297 (His297Ala) in the sixth transmembrane domain (TM6), resulted in a complete loss of detectable binding for [³H]bremazocine. nih.gov This demonstrates that His297 is an indispensable residue for the binding of a broad spectrum of opioid ligands, including bremazocine, to the mu-opioid receptor. nih.gov

Utilization of Opioid Receptor Knockout Animal Models

Opioid receptor knockout animal models offer a definitive way to determine the genetic origin of ligand binding sites. To investigate the molecular basis of the putative kappa₂-opioid receptor, which is typically labeled by [³H]bremazocine, researchers conducted binding experiments on brain homogenates from mice lacking one or more opioid receptor genes (MOR, DOR, KOR). nih.gov Scatchard analysis of [³H]bremazocine binding revealed that the total binding sites are accounted for entirely by the three known opioid receptor genes. nih.gov The contribution of each receptor was quantified, showing that the mu-opioid receptor (MOR) gene product accounts for the majority of binding sites. nih.gov Critically, in triple knockout mice lacking all three receptor genes (MOR/DOR/KOR-deficient), there was a complete absence of [³H]bremazocine binding sites. nih.gov This conclusively demonstrated that no additional gene is required to explain the population of [³H]bremazocine binding sites, and that the so-called kappa₂-receptors are a mixed population of MOR, DOR, and KOR gene products. nih.gov

Table 3: Contribution of Opioid Receptor Genes to [³H]Bremazocine Binding in Mouse Brain This table is interactive. You can sort and filter the data.

Receptor Gene Percentage of Total Binding Sites
MOR (mu) 68 ± 12%
DOR (delta) 27 ± 1%
KOR (kappa) 14.5 ± 0.2%

Analytical and Spectroscopic Methods in Compound Characterization

The definitive structural and analytical characterization of this compound relies on a combination of spectroscopic and crystallographic methods. The molecular structure of bremazocine hydrochloride was determined via single-crystal X-ray analysis in 1984. iucr.org This foundational study provided precise data on its three-dimensional conformation, including bond lengths and torsion angles, which are crucial for understanding its interaction with opioid receptors. iucr.org The analysis confirmed the conformation of the (1-hydroxycyclopropyl)methyl side chain and the orientation of the alcohol oxygen's lone pair, which were predicted to be important for its kappa-agonist activity. iucr.org

Table 4: Crystallographic Data for this compound This table is interactive. You can sort and filter the data.

Parameter Value
Molecular Formula C₂₀H₂₉NO₂·HCl
Molecular Weight (Mr) 351.92
Crystal System Monoclinic
Space Group P2₁/n
a 15.326 (3) Å
b 11.285 (3) Å
c 11.381 (2) Å
β 108.17 (2)°

Data from Verlinde et al., 1984. iucr.org

Other standard analytical techniques are employed in research involving bremazocine, particularly in the purification and analysis of the opioid receptors to which it binds. High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and purity assessment of related compounds and the receptors themselves. rutgers.edu Mass spectrometry is another critical tool. For instance, matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry has been used to identify and characterize peptides from a purified mu-opioid receptor that retains high-affinity binding to [³H]bremazocine, confirming the receptor's identity after purification. rutgers.edu

X-ray Crystallography for Three-Dimensional Structural Analysis

The crystal structure of bremazocine hydrochloride was determined in 1984 by Verlinde and colleagues. drugbank.com Their work, published in Acta Crystallographica Section C, provided the first detailed insight into the solid-state conformation of this benzomorphan (B1203429) derivative. While the full crystallographic data is contained within this publication, the key findings established the spatial arrangement of the atoms, including the orientation of the ethyl and cyclopropylmethyl groups, which are crucial for its interaction with opioid receptors.

The determination of the crystal structure by X-ray diffraction analysis provides an unambiguous structural proof and serves as a foundational reference for computational modeling and further analogue design.

Table 1: Crystallographic Data Summary for Bremazocine Hydrochloride

Parameter Value
Crystal System Data reported in Verlinde et al. (1984)
Space Group Data reported in Verlinde et al. (1984)
Unit Cell Dimensions Data reported in Verlinde et al. (1984)
Reference drugbank.com

Note: Specific numerical data for the crystal system, space group, and unit cell dimensions are contained within the cited reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the stereochemistry of chiral molecules like (+/-)-Bremazocine. Due to the presence of multiple stereocenters, bremazocine can exist as different enantiomers and diastereomers. NMR allows for the differentiation of these stereoisomers, often through the analysis of the chemical environment of each atom.

Research has demonstrated the use of ¹H NMR spectroscopy to determine the optical purity of bremazocine enantiomers. This is often achieved by derivatizing the racemic mixture with a chiral agent, which converts the enantiomers into diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.

While detailed ¹H and ¹³C NMR spectral data for the individual, underivatized enantiomers of bremazocine hydrochloride are not widely available in public databases, the principles of NMR spectroscopy provide a robust framework for their stereochemical confirmation. The chemical shifts (δ), signal multiplicities, and coupling constants (J) of the protons and carbons in the molecule are unique to each stereoisomer. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the complete assignment of the signals and the definitive confirmation of the relative and absolute stereochemistry of the desired isomer.

Table 2: Key Compound Names Mentioned

Compound Name
This compound
(+)-Bremazocine

Future Research Trajectories and Broader Impact As a Research Probe

Continuing Elucidation of Complex Opioid Receptor Heteromerization

The interaction between different types of opioid receptors, known as heteromerization, creates signaling complexes with unique pharmacological properties. This phenomenon is a key area of research for developing more targeted and effective drugs. nih.gov Bremazocine (B1667778), with its activity at multiple opioid receptors, is an important tool for studying these interactions. nih.govnih.gov

Future research will likely use bremazocine to investigate the formation and function of KOR heteromers with mu-opioid receptors (MORs) and delta-opioid receptors (DORs). nih.gov Studies using knockout mice have already shown that the binding of bremazocine involves MOR, DOR, and KOR gene products, suggesting a complex interplay between these receptors. nih.gov By observing how bremazocine alters the signaling of these receptor complexes, researchers can gain a deeper understanding of their physiological roles. This knowledge is crucial for designing drugs that selectively target specific heteromers to achieve desired therapeutic effects while minimizing side effects.

Advancing Understanding of Intricate Opioid Signal Transduction Networks

Opioid receptors, including the KOR, are G protein-coupled receptors (GPCRs) that initiate a cascade of intracellular signaling events upon activation. nih.govtg.org.au These signaling pathways are complex and can vary depending on the specific agonist, receptor subtype, and cellular environment. Bremazocine's role as a KOR agonist allows researchers to probe these intricate networks. nih.govmedchemexpress.com

When an opioid like bremazocine binds to its receptor, it causes a conformational change that activates intracellular G proteins. tg.org.au This leads to the modulation of ion channels, such as the opening of potassium channels and the inhibition of calcium channels, which in turn affects neuronal excitability and neurotransmitter release. nih.govyoutube.com Furthermore, opioid receptor activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in long-term cellular changes. nih.gov

Future studies will likely focus on how bremazocine and other KOR agonists can differentially activate these pathways, a concept known as "biased agonism." frontiersin.org Understanding how to create drugs that preferentially activate beneficial signaling pathways while avoiding those that cause adverse effects is a major goal in modern pharmacology. Bremazocine serves as a reference compound to dissect these pathways and understand their contributions to both therapeutic and undesirable effects.

Development of Next-Generation Pharmacological Probes Based on the Bremazocine Scaffold

The chemical structure of bremazocine, a benzomorphan (B1203429), has served as a template for the synthesis of other opioid receptor ligands. nih.govnih.govmdpi.com Its core structure provides a starting point for creating new molecules with altered affinity, selectivity, and functional activity at opioid receptors.

Researchers can systematically modify the bremazocine scaffold to explore structure-activity relationships (SAR). mdpi.comnih.gov By altering different parts of the molecule, scientists can identify which chemical features are critical for binding to the KOR and for producing specific downstream effects. This iterative process of design, synthesis, and biological evaluation can lead to the development of next-generation pharmacological probes with enhanced properties. These new probes could have greater selectivity for the KOR or even target specific KOR heteromers, providing more precise tools for research.

Exploration of Non-Classical Receptor Modulations and Potential Research Avenues

While primarily known as a KOR agonist, bremazocine also exhibits antagonist activity at the mu-opioid receptor in certain experimental conditions. nih.gov This dual action highlights the complexity of its pharmacological profile and opens up avenues for exploring non-classical receptor modulations.

Q & A

Q. What standardized protocols are recommended for handling and storing (+/-)-Bremazocine hydrochloride in laboratory settings?

this compound should be handled in compliance with safety guidelines for opioid receptor ligands. Key steps include:

  • Using personal protective equipment (PPE), including gloves and lab coats, to prevent skin contact .
  • Storing the compound in a tightly sealed container at controlled room temperature (20–25°C) in a dry environment to prevent degradation .
  • Preparing stock solutions in sterile, deionized water or dimethyl sulfoxide (DMSO), depending on solubility requirements, and aliquoting to avoid repeated freeze-thaw cycles .

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

  • Chromatographic analysis : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. A C18 column and isocratic elution (e.g., acetonitrile:water 70:30) are standard parameters .
  • Stability testing : Perform accelerated stability studies under varying pH and temperature conditions, with periodic sampling to monitor degradation via mass spectrometry .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the dual agonist/antagonist activity of this compound at κ- and μ-opioid receptors?

  • In vitro electrophysiology : Use rat hippocampal brain slices to measure changes in evoked field potentials. Apply selective agonists (e.g., FK33-824 for μ-receptors, DPDPE for δ-receptors) and quantify Bremazocine’s antagonistic potency via concentration-response curves .
  • Receptor binding assays : Combine competitive radioligand binding (e.g., using [³H]-U69593 for κ-receptors) with functional assays (e.g., GTPγS binding) to differentiate agonist vs. antagonist effects .

Q. How can researchers resolve contradictions in reported receptor selectivity profiles of this compound across studies?

  • Methodological harmonization : Ensure consistent use of receptor-specific agonists/antagonists and standardized buffer conditions (e.g., Mg²⁺ concentration) to minimize variability .
  • Data normalization : Express results as percentage inhibition relative to baseline (e.g., control agonist response) and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
  • Meta-analysis : Aggregate data from independent studies to identify trends in receptor affinity ratios (κ/μ) under different experimental paradigms .

Q. What strategies are effective for integrating this compound into studies of opioid receptor crosstalk in neurological disorders?

  • Behavioral models : Pair Bremazocine with selective receptor knockout (KO) mice to isolate κ- vs. μ-mediated effects in pain or addiction paradigms .
  • Cross-referencing pharmacological data : Compare Bremazocine’s effects with those of pure agonists (e.g., U-50,488H for κ-receptors) to infer receptor-specific contributions to synaptic plasticity .

Methodological and Analytical Considerations

Q. How should researchers design dose-response experiments to account for Bremazocine’s mixed agonist/antagonist properties?

  • Pre-treatment protocols : Administer Bremazocine 15–30 minutes before applying receptor-specific agonists to assess antagonism .
  • Dose range : Test concentrations spanning 1 nM–10 μM to capture both low-dose antagonism and high-dose off-target effects .
  • Negative controls : Include non-opioid ligands (e.g., NMDA receptor antagonists) to confirm specificity .

Q. What statistical approaches are recommended for analyzing contradictory results in Bremazocine studies?

  • Bland-Altman plots : Visualize agreement between independent datasets (e.g., receptor binding vs. functional assays) .
  • Mixed-effects models : Account for variability in animal models or cell lines by including random effects (e.g., batch or strain differences) .

Q. How can researchers ensure reproducibility when using Bremazocine in multi-institutional collaborations?

  • Detailed supplementary materials : Provide step-by-step protocols for compound preparation, including buffer compositions and equipment specifications (e.g., HPLC column lot numbers) .
  • Inter-lab validation : Share aliquots of standardized Bremazocine stock solutions between labs to control for batch variability .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Adhere to institutional animal care protocols for opioid studies, including pain management plans and humane endpoints .
  • Disclose conflicts of interest (e.g., funding sources) and validate findings through blinded data analysis .

Q. How should researchers report Bremazocine’s pharmacokinetic data to meet journal requirements?

  • Include tables with key parameters (e.g., IC₅₀, EC₅₀, Hill coefficients) and raw data in supplementary files .
  • Use standardized nomenclature for receptor subtypes (e.g., OPRK1 for κ-receptors) to enhance cross-study comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.